2-[(Benzylamino)methyl]-6-ethoxyphenol
Description
2-[(Benzylamino)methyl]-6-ethoxyphenol is a Schiff base derivative synthesized via condensation reactions involving ethoxysalicylaldehyde and benzylamine derivatives. Structurally, it features a phenolic core substituted with an ethoxy group at position 6 and a benzylamino-methyl moiety at position 2 (Fig. 1). This compound belongs to a class of molecules known for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties . Its synthesis typically involves nucleophilic displacement or condensation reactions, as exemplified by related compounds in the evidence (e.g., pyrimidine derivatives in ).
Properties
Molecular Formula |
C16H19NO2 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
2-[(benzylamino)methyl]-6-ethoxyphenol |
InChI |
InChI=1S/C16H19NO2/c1-2-19-15-10-6-9-14(16(15)18)12-17-11-13-7-4-3-5-8-13/h3-10,17-18H,2,11-12H2,1H3 |
InChI Key |
PKLNSWUGDZANHK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(Benzylamino)methyl]-6-ethoxyphenol involves several steps. One common method includes the reaction of benzylamine with 2,6-dimethoxyphenol under specific conditions to yield the desired product .
Chemical Reactions Analysis
2-[(Benzylamino)methyl]-6-ethoxyphenol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of amine derivatives.
Scientific Research Applications
2-[(Benzylamino)methyl]-6-ethoxyphenol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: While not used directly as a drug, it serves as a precursor for the synthesis of pharmacologically active compounds.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(Benzylamino)methyl]-6-ethoxyphenol involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with proteins, affecting their structure and function. This interaction can modulate various biochemical pathways, making it a valuable tool in proteomics research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 2-[(Benzylamino)methyl]-6-ethoxyphenol and analogous compounds:
*Calculated based on structural analogy to .
Key Observations:
- Substituent Effects: Replacement of the benzylamino group in the target compound with a benzo[d]thiazole ring (as in HL) introduces sulfur and nitrogen heteroatoms, enhancing antioxidant activity due to increased electron delocalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
